Hormothamnin A

Vue d'ensemble

Description

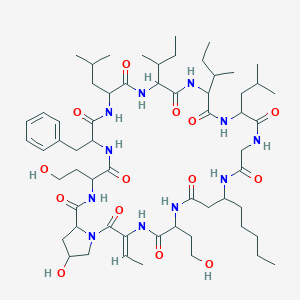

Hormothamnin A is a cyclic undecapeptide isolated from the tropical marine cyanobacterium Hormothamnion enteromorphoides. This compound is notable for its cytotoxic properties and contains a unique combination of six common and five uncommon or novel amino acid residues . The discovery and initial characterization of this compound have highlighted its potential as a bioactive natural product with significant implications in various scientific fields.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Hormothamnin A involves complex peptide synthesis techniques. The cyclic nature of the peptide requires careful control of reaction conditions to ensure the correct formation of peptide bonds and the maintenance of the cyclic structure. High-Resolution Fast Atom Bombardment (HR FAB) mass spectrometry and 2D-NMR are commonly used to confirm the structure of the synthesized peptide .

Industrial Production Methods: Industrial production of this compound is primarily achieved through the cultivation of Hormothamnion enteromorphoides in controlled environments. Bioassay-guided fractionation is employed to isolate the peptide from cultured material. High-Performance Liquid Chromatography (HPLC) is used to purify the compound and ensure consistency in its production .

Analyse Des Réactions Chimiques

Types of Reactions: Hormothamnin A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the peptide to enhance its bioactivity or stability.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophilic reagents to introduce new functional groups into the peptide structure .

Major Products Formed: The major products formed from these reactions are typically modified peptides with enhanced cytotoxic properties or improved stability. These modifications can lead to the development of new derivatives with potential therapeutic applications .

Applications De Recherche Scientifique

Chemistry: In chemistry, Hormothamnin A serves as a model compound for studying the synthesis and modification of cyclic peptides. Its unique structure provides insights into peptide bond formation and the stabilization of cyclic peptides .

Biology: In biological research, this compound is used to study the interactions between peptides and cellular targets. Its cytotoxic properties make it a valuable tool for investigating cell death mechanisms and the development of new anticancer agents .

Medicine: this compound has shown promise as an anticancer agent due to its ability to induce apoptosis in cancer cells. It has been tested against various cancer cell lines, including human lung and colon cancer cells, demonstrating significant cytotoxicity .

Industry: In the industrial sector, this compound is explored for its potential use in developing new pharmaceuticals and biotechnological applications. Its unique structure and bioactivity make it a candidate for drug development and other therapeutic applications .

Mécanisme D'action

The mechanism of action of Hormothamnin A involves its interaction with specific molecular targets within cells. The peptide binds to cellular receptors, leading to the activation of signaling pathways that induce apoptosis. The exact molecular targets and pathways involved are still under investigation, but studies suggest that this compound disrupts the tubulin-microtubule balance and inhibits angiogenesis, contributing to its cytotoxic effects .

Comparaison Avec Des Composés Similaires

Hormothamnin A is unique among cyclic peptides due to its combination of common and uncommon amino acid residues. Similar compounds include:

Microcystins: These are cyclic heptapeptides produced by cyanobacteria, known for their hepatotoxicity.

Lyngbyatoxins: These are cyclic peptides with potent inflammatory properties.

Cryptophycin-1: This cyclic peptide is an inhibitor of microtubule assembly and shows impressive activity against solid tumors.

Activité Biologique

Hormothamnin A is a cyclic peptide derived from marine cyanobacteria, specifically from the genus Hormothamnus. Its unique structure and biological properties have garnered significant attention in recent years. This article provides a comprehensive overview of the biological activities associated with this compound, including its cytotoxicity, mechanisms of action, and potential therapeutic applications.

Structure and Composition

This compound consists of 11 amino acids, sharing similarities with the laxaphycin A sequence. Notably, it features a dehydrobutyrine residue in a Z-configuration, which is crucial for its biological activity. The specific amino acid sequence contributes to its unique properties and interactions within biological systems .

Cytotoxicity and Antitumor Activity

Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. In particular, studies have reported IC50 values indicating potent activity against human cancer cells:

| Cell Line | IC50 (µM) |

|---|---|

| PC3 (Prostate Cancer) | 0.3 |

| HCT-116 (Colon Cancer) | 0.5 |

| MCF-7 (Breast Cancer) | 0.8 |

These findings suggest that this compound could serve as a potential candidate for developing new anticancer therapies .

The mechanisms underlying the cytotoxic effects of this compound have been explored in various studies:

- Induction of Apoptosis : this compound has been shown to induce apoptosis in cancer cells through the activation of caspase pathways. This process involves mitochondrial depolarization and reactive oxygen species (ROS) generation, leading to programmed cell death .

- Impact on Autophagy : Recent research indicates that this compound may also influence autophagy pathways. It appears to modulate the expression of key proteins involved in autophagy, such as AMPK and mTOR, suggesting a dual mechanism of action that combines apoptosis and autophagy regulation .

- Mitochondrial Dysfunction : Studies have shown that this compound affects mitochondrial function by decreasing ATP levels and promoting oxidative stress within cells. This dysfunction is critical for its pro-apoptotic effects .

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

- Study on Prostate Cancer : In vitro experiments demonstrated that this compound significantly inhibited the growth of PC3 prostate cancer cells, with detailed analysis showing alterations in cell cycle progression and apoptosis induction.

- Breast Cancer Research : Another study focused on MCF-7 breast cancer cells, where this compound treatment resulted in increased apoptosis rates and decreased cell viability compared to untreated controls.

Propriétés

IUPAC Name |

(3Z)-28-benzyl-19,22-di(butan-2-yl)-3-ethylidene-36-hydroxy-6,31-bis(2-hydroxyethyl)-16,25-bis(2-methylpropyl)-10-pentyl-1,4,7,11,14,17,20,23,26,29,32-undecazabicyclo[32.3.0]heptatriacontane-2,5,8,12,15,18,21,24,27,30,33-undecone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C60H97N11O14/c1-11-15-17-22-39-30-48(75)63-42(23-25-72)53(78)64-41(14-4)60(85)71-33-40(74)31-47(71)57(82)65-43(24-26-73)54(79)67-46(29-38-20-18-16-19-21-38)55(80)66-45(28-35(7)8)56(81)69-51(37(10)13-3)59(84)70-50(36(9)12-2)58(83)68-44(27-34(5)6)52(77)61-32-49(76)62-39/h14,16,18-21,34-37,39-40,42-47,50-51,72-74H,11-13,15,17,22-33H2,1-10H3,(H,61,77)(H,62,76)(H,63,75)(H,64,78)(H,65,82)(H,66,80)(H,67,79)(H,68,83)(H,69,81)(H,70,84)/b41-14- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQBJITSSPIIUAM-QVGWBTEESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1CC(=O)NC(C(=O)NC(=CC)C(=O)N2CC(CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)N1)CC(C)C)C(C)CC)C(C)CC)CC(C)C)CC3=CC=CC=C3)CCO)O)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC1CC(=O)NC(C(=O)N/C(=C\C)/C(=O)N2CC(CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)N1)CC(C)C)C(C)CC)C(C)CC)CC(C)C)CC3=CC=CC=C3)CCO)O)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C60H97N11O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001046497 | |

| Record name | Hormothamnin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001046497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1196.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120500-21-2 | |

| Record name | Hormothamnin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120500212 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.